2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane

Organofluorine chemistry Hexafluoroisobutylation Process safety

2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane (CAS 382-14-9), also known as 3,3,3-trifluoro-2-(trifluoromethyl)propyl bromide, is a halogenated organofluorine compound featuring a bromomethyl group attached to a fully fluorinated propane backbone. This compound is a high-density liquid at room temperature (density ~1.7 g/mL, boiling point 78 °C) and serves primarily as a synthetic intermediate for the introduction of the hexafluoroisobutyl group – a fluorinated analogue of the leucine side chain – into target molecules.

Molecular Formula C4H3BrF6
Molecular Weight 244.96 g/mol
CAS No. 382-14-9
Cat. No. B1273103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane
CAS382-14-9
Molecular FormulaC4H3BrF6
Molecular Weight244.96 g/mol
Structural Identifiers
SMILESC(C(C(F)(F)F)C(F)(F)F)Br
InChIInChI=1S/C4H3BrF6/c5-1-2(3(6,7)8)4(9,10)11/h2H,1H2
InChIKeyBQNGWIBVQDAJNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane (CAS 382-14-9): A Liquid Hexafluoroisobutyl Synthon for Fluoroalkylation


2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane (CAS 382-14-9), also known as 3,3,3-trifluoro-2-(trifluoromethyl)propyl bromide, is a halogenated organofluorine compound featuring a bromomethyl group attached to a fully fluorinated propane backbone [1]. This compound is a high-density liquid at room temperature (density ~1.7 g/mL, boiling point 78 °C) and serves primarily as a synthetic intermediate for the introduction of the hexafluoroisobutyl group – a fluorinated analogue of the leucine side chain – into target molecules [2].

Why Generic Fluoroalkyl Bromides Cannot Replace 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane in Hexafluoroisobutylation


Simple in-class fluorinated alkyl bromides (e.g., 1-bromo-3,3,3-trifluoroacetone, 2-bromo-1,1,1-trifluoroethane) lack the unique tandem reactivity profile of 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane. This reagent undergoes an elimination/allylic shift/hydrofluorination cascade to generate hexafluoroisobutylene (HFIB) in situ and then trap it with a nucleophile, enabling the direct installation of the bis-trifluoromethylated hexafluoroisobutyl group [1][2]. Using HFIB gas directly poses significant handling and safety challenges due to its gaseous state at room temperature, whereas the title compound is a conveniently handled liquid [1]. Alternative alkylation strategies with other electrophiles fail to deliver the same fluorinated side chain with comparable yield and selectivity [2].

Quantitative Evidence for 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane (CAS 382-14-9) Differentiation


Liquid Reagent vs. Gaseous Hexafluoroisobutylene: Handling and Safety Advantage

2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane is a liquid at room temperature with a boiling point of 78 °C, which greatly simplifies its handling compared to hexafluoroisobutylene (HFIB), a gas at room temperature that requires specialized gas-handling equipment [1]. The liquid nature of the brominated reagent eliminates the need for pressurized gas cylinders and reduces exposure risks during laboratory and industrial operations [2].

Organofluorine chemistry Hexafluoroisobutylation Process safety

84% Yield with DBU vs. 66% with TBAF in Hexafluoroisobutylation of Schiff Base Complex

In the hexafluoroisobutylation of a chiral glycine Schiff base complex, the use of 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane with DBU as the base provided the desired hexafluorinated product in 84% overall yield [1]. Under identical conditions, substituting the base with tetrabutylammonium fluoride (TBAF) gave only a 66% yield, representing a 27% relative improvement in product recovery with DBU [1].

Fluoroalkylation Schiff base alkylation Synthetic yield optimization

Superior Reaction Selectivity: Hydrofluorination vs. β-Elimination with Alkali Metal Bases

When 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane is used with alkali metal bases (e.g., NaOH), the reaction predominantly yields the pentafluorinated alkene elimination product (45% yield) with only trace amounts of the desired hexafluoroisobutylated compound (12% yield) [1]. In contrast, employing the organic base DBU in the same system shifts the selectivity entirely toward the hydrofluorination product, achieving an 84% isolated yield of the desired compound with no significant elimination byproduct [2].

Reaction selectivity Fluorination Elimination vs. substitution

Multidecagram Scalability vs. Earlier Low-Yielding Multistep Routes to Hexafluoroleucine

The synthetic protocol using 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane is amenable to multidecagram scale synthesis of enantiopure (S)- and (R)-5,5,5,5',5',5'-hexafluoroleucine [1]. In contrast, a previously reported synthesis of hexafluoroleucine required 7 steps and achieved an overall yield of only 18%, limiting its practical utility for large-scale procurement [2].

Process scale-up Fluorinated amino acids Synthetic efficiency

Consistent Purity Specifications (97–98%) Ensure Reproducible Alkylation Outcomes

Commercially available 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane is supplied with minimum purity specifications of 97–98% (GC) from major vendors such as Matrix Scientific and AKSci . While no direct head-to-head purity comparison with alternative hexafluoroisobutyl donors is possible (due to the lack of comparable reagents), this high purity level is critical for ensuring reproducible stoichiometry and minimizing side reactions in sensitive fluoroalkylation chemistry.

Quality control Reagent purity Reproducibility

High-Value Application Scenarios for 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane (CAS 382-14-9) Based on Quantitative Evidence


Large-Scale Synthesis of Enantiopure Hexafluoroleucine for Peptide Engineering

The multidecagram scalability demonstrated for the synthesis of (S)- and (R)-5,5,5,5',5',5'-hexafluoroleucine using this reagent [1] makes it the preferred choice for laboratories and CROs requiring gram-to-kilogram quantities of this fluorinated amino acid. The high yield (84%) and selectivity (>90:10 dr) achievable with DBU as the base directly translate to reduced production costs and faster delivery timelines [1].

Introduction of the Hexafluoroisobutyl Group into Drug Discovery Scaffolds

Pharmaceutical and agrochemical research teams seeking to modulate lipophilicity, metabolic stability, or protein binding of lead compounds can reliably install the hexafluoroisobutyl group onto ketoesters, malonates, 1,3-diketones, and Schiff base esters [2]. The liquid nature of the reagent (bp 78 °C) simplifies parallel synthesis workflows and automated liquid handling, enabling high-throughput medicinal chemistry campaigns [2].

Synthesis of Bis-Trifluoromethylated Building Blocks with Suppressed β-Elimination

The unique tandem elimination/allylic shift/hydrofluorination pathway of this reagent overcomes the usual fluoride β-elimination observed with α-CF₃-vinyl reagents when alkali metal bases are employed [2]. This selectivity is critical for preparing pentafluorinated alkene intermediates that can be further functionalized, expanding access to novel fluorinated chemical space for materials science and catalysis [2].

Process Development and Pilot-Plant Scale Fluorination

Industrial process chemists benefit from the combination of a liquid reagent (eliminating gas-handling infrastructure), high isolated yields (84% under optimized conditions), and the demonstrated multidecagram scalability [1]. These factors collectively reduce capital expenditure and operational complexity when scaling up fluorinated pharmaceutical intermediates or specialty chemicals.

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